2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, also known as PFI-1, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] These proteins, namely BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. [, ] PFI-1 specifically targets the bromodomains within these proteins, effectively disrupting their interaction with acetylated histones and ultimately influencing downstream gene expression. [, ]
PFI-1 has garnered significant attention in scientific research due to its potential therapeutic implications for various diseases, including cancer, inflammatory disorders, and viral infections. [, , , ] It serves as a valuable tool for elucidating the roles of BET proteins in diverse biological processes and exploring their potential as therapeutic targets.
The synthesis of PFI-1 utilizes a solid-phase approach involving the condensation of a dihydroquinazolinone scaffold with a benzenesulfonamide moiety. [, ] While specific details of the synthetic route may vary, the general strategy involves attaching the starting material to a solid support, followed by sequential chemical modifications and cleavage from the support to yield the final product. [] This approach offers advantages in terms of purification efficiency and scalability.
PFI-1 possesses a characteristic dihydroquinazolinone core structure. [, ] A methoxy group is attached to the second position of the quinazolinone ring, while a benzenesulfonamide substituent is present at the sixth position. [] The three-dimensional conformation of PFI-1, as revealed by co-crystal structures, demonstrates its ability to effectively occupy the acetyl-lysine binding pocket within the bromodomains of BET proteins. []
The primary chemical reaction associated with PFI-1 involves the formation of a stable complex with the bromodomains of BET proteins. [, ] This interaction occurs through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, effectively blocking the binding site for acetylated lysines. [] The specificity of PFI-1 for BET bromodomains stems from the unique shape and chemical properties of its molecular structure, allowing it to selectively interact with these domains while minimizing off-target effects.
PFI-1 exerts its biological effects by selectively inhibiting the interaction between BET bromodomains and acetylated lysine residues on histones. [, ] This disruption of the BET protein-chromatin interaction ultimately leads to the transcriptional downregulation of specific genes involved in cell growth, proliferation, and inflammation. [, , ] For example, PFI-1 has been shown to effectively suppress the expression of the MYC oncogene, a key regulator of cell cycle progression and a prominent target in cancer therapy. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: